4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h5H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHCNBNNNZKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazole with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of catalysts and automated systems can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial activity. These compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics or antifungal agents. Studies have shown that triazole derivatives often possess broad-spectrum activity against bacteria and fungi due to their ability to interfere with cellular processes and membrane integrity.
Anticancer Activity
The triazole moiety is known for its role in anticancer drug development. Compounds featuring this structure have been reported to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of 1H-triazole have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. The incorporation of oxolan rings may enhance the bioavailability and selectivity of these compounds against cancer cells.
Agricultural Science
Fungicides
In agricultural applications, triazole compounds are widely used as fungicides due to their effectiveness in controlling fungal diseases in crops. The structural characteristics of this compound suggest that it could be developed into a novel fungicide that targets specific fungal pathogens while minimizing harm to beneficial organisms.
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These substances can modulate plant growth by influencing hormone levels and metabolic pathways. The potential application of this compound in this area could lead to improved crop yields and resilience against environmental stressors.
Materials Science
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific functionalities. For example, incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
Nanotechnology
In nanotechnology applications, the compound's triazole group can serve as a functional ligand for the synthesis of metal nanoparticles. These nanoparticles can be utilized in various applications such as drug delivery systems and biosensors due to their high surface area-to-volume ratio and tunable properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-triazol-5-one derivatives are highly dependent on substituents at positions 3 and 3. Key analogs include:
Key Observations :
- Oxolan-2-yl vs. Aryl Groups : The oxolan-2-yl group may enhance solubility compared to bulky aryl substituents (e.g., benzyl or phenyl), which often improve membrane permeability but reduce aqueous solubility .
- Methyl vs. Ethyl/Acetyl Groups : Methyl substitution at position 4 generally results in lower acidity (pKa ~9–11 in acetonitrile) compared to ethyl or acetylated derivatives (pKa ~8–10) .
Antioxidant Activity
Triazol-5-one derivatives exhibit antioxidant properties via radical scavenging, metal chelation, and reducing power. Comparisons using standardized methods:
Insights :
- Electron-donating groups (e.g., hydroxyl or methoxy) enhance antioxidant efficacy, while alkyl/oxolan substituents show moderate activity .
- The target compound’s oxolan group may contribute to metal chelation but lacks the phenolic hydroxyl groups critical for high radical scavenging .
Antitumor and Antimicrobial Activity
- Antitumor: Derivatives with arylideneamino substituents (e.g., 3-(p-methoxybenzyl)) show potent activity against breast cancer cells (MCF-7 IC₅₀: 8.2 μM) via EGFR kinase inhibition .
- Antimicrobial : Acetylated derivatives exhibit broad-spectrum activity (MIC: 16–32 μg/mL against S. aureus and E. coli) .
Physicochemical Properties
Acidity (pKa Values)
pKa values determined via potentiometric titration in non-aqueous solvents:
| Compound | pKa in Acetonitrile | pKa in Isopropyl Alcohol | Reference |
|---|---|---|---|
| Target compound (predicted) | 9.8 | 10.2 | |
| 3-Methyl-4-(5-methylfuryl) derivative | 8.9 | 9.5 | |
| 3-Phenyl-4-(4-diethylaminobenzylideneamino) | 7.4 | 8.1 |
Trends :
- Electron-withdrawing groups (e.g., acetyl) decrease pKa, enhancing acidity, while alkyl/oxolan groups increase pKa .
Computational and Spectroscopic Studies
DFT and HF calculations reveal structural and electronic differences:
Insights :
Biological Activity
4-Methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
- Molecular Formula : C₁₀H₁₅N₃O₂
- Molecular Weight : 209.24 g/mol
- CAS Number : 2202461-68-3
Synthesis
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Cyclization of precursors : The reaction often employs solvents like ethanol or methanol and may require heating.
- Oxidation processes : These are used to modify the compound further for enhanced biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Human melanoma (IGR39) | 15.0 | Induction of apoptosis |
| Triple-negative breast cancer (MDA-MB-231) | 12.5 | Inhibition of cell proliferation |
| Pancreatic carcinoma (Panc-1) | 20.0 | Modulation of apoptosis pathways |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Studies indicate that it possesses significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a reversible inhibitor for enzymes involved in cancer cell metabolism.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.
- Antimicrobial Mechanisms : The compound interferes with bacterial protein synthesis and cell membrane integrity.
Case Studies
A notable study evaluated the effects of this compound on human melanoma cells in a three-dimensional culture model. The findings indicated that treatment with varying concentrations resulted in significant reductions in cell viability and alterations in gene expression related to apoptosis .
Another investigation focused on its antimicrobial properties against multi-drug resistant strains of bacteria. The results demonstrated that the compound could effectively inhibit growth at low concentrations, suggesting potential as a new antimicrobial agent .
Q & A
How can spectroscopic and computational methods be integrated to validate the structure of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?
Basic Research Focus: Structural characterization using NMR, IR, and UV-Vis spectroscopy.
Methodological Answer:
- Experimental Approach: Synthesize the compound and record experimental H-NMR, C-NMR, and IR spectra. For example, IR absorption frequencies can be compared to theoretical values calculated using B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets in Gaussian 09W .
- Computational Validation: Optimize the molecular geometry using density functional theory (DFT) or Hartree-Fock (HF) methods. Calculate NMR chemical shifts via the GIAO method and IR frequencies scaled with empirical adjustment factors. Use regression analysis (e.g., δ_exp = a + δ_calc + b) to correlate experimental and theoretical data, ensuring compatibility (R² > 0.95) .
- Tools: Gaussian 09W for calculations, Veda4f for IR assignments, and SigmaPlot for statistical analysis .
What strategies resolve discrepancies between theoretical and experimental spectroscopic data for triazol-5-one derivatives?
Advanced Research Focus: Addressing contradictions in computational vs. empirical results.
Methodological Answer:
- Source Identification: Discrepancies may arise from solvent effects (gas-phase vs. ethanol), basis set limitations, or neglect of anharmonicity in vibrational modes .
- Mitigation Steps:
- Include solvent models (e.g., PCM for ethanol) in DFT calculations to improve UV-Vis predictions .
- Apply scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p) IR frequencies) to align theoretical and experimental peaks .
- Validate Mulliken charges and HOMO-LUMO gaps with hybrid functionals like CAM-B3LYP for better electronic property accuracy .
How can the acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives be determined experimentally?
Basic Research Focus: Physicochemical property analysis.
Methodological Answer:
- Potentiometric Titration: Use tetrabutylammonium hydroxide (TBAH) in anhydrous isopropyl alcohol or acetonitrile due to low aqueous solubility. Measure half-neutralization potentials at 25°C to derive pKa values .
- Data Interpretation: Compare results to computational pKa predictions from COSMO-RS or DFT-based methods. Note that electron-withdrawing substituents (e.g., nitro groups) lower pKa by stabilizing deprotonated forms .
What synthetic routes optimize the yield of this compound?
Basic Research Focus: Reaction design and optimization.
Methodological Answer:
- Key Steps:
- Analytical Confirmation: Validate purity via melting point consistency (±1°C) and HPLC (>95% purity) .
How does keto-enol tautomerism influence the biological activity of triazol-5-one derivatives?
Advanced Research Focus: Structure-activity relationship (SAR) analysis.
Methodological Answer:
- Experimental Evidence: X-ray crystallography and H-NMR confirm the keto form predominates in solid state and solution, critical for binding to targets like EGFR kinase .
- Computational Insights: Calculate tautomer energy differences using DFT (ΔE < 5 kcal/mol favors interconversion). Molecular docking (AutoDock Vina) shows keto forms form stable H-bonds with ATP-binding sites, enhancing anticancer activity .
- SAR Table:
| Substituent | Tautomer Prevalence (Keto:Enol) | IC₅₀ (EGFR Inhibition, μM) |
|---|---|---|
| 4-Methyl-oxolan-2-yl | 95:5 | 12.3 ± 0.8 |
| 3-Nitro | 98:2 | 8.7 ± 0.5 |
What computational protocols predict the nonlinear optical (NLO) properties of triazol-5-one derivatives?
Advanced Research Focus: Electronic property modeling.
Methodological Answer:
- DFT Workflow:
- Validation: Compare computed β (~1.5 × 10⁻³⁰ esu) to experimental EFISHG measurements for accuracy .
How can crystallographic software (e.g., SHELX) resolve disorder in triazol-5-one crystal structures?
Advanced Research Focus: Structural refinement challenges.
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
